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Compound of Interest

Compound Name: 1-Chloroadamantane-D15

Cat. No.: B580167

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties of deuterated adamantane derivatives. Adamantane and its derivatives are a
cornerstone in medicinal chemistry due to their unique rigid, lipophilic cage structure, which can
enhance the metabolic stability and pharmacokinetic profiles of drug candidates. Deuteration,
the selective replacement of hydrogen with its heavier, stable isotope deuterium, offers a
powerful strategy to further modulate these properties, primarily through the kinetic isotope
effect (KIE). This guide presents quantitative data, detailed experimental protocols, and
visualizations of relevant biological pathways to serve as a critical resource for researchers in
drug discovery and development.

Physicochemical Data of Adamantane and
Amantadine Derivatives

The introduction of deuterium can subtly alter the physicochemical properties of adamantane
derivatives. The following tables summarize key quantitative data for adamantane and the
clinically significant derivative, amantadine, alongside their deuterated analogs.

Table 1: Physicochemical Properties of Adamantane and Adamantane-d16
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Property

Adamantane
(C10H16)

Adamantane-d16
(C10D16)

Comments

Molecular Weight

136.23 g/mol

152.33 g/mol

The increase in
molecular weight is a
direct result of
replacing 16 hydrogen
atoms with deuterium.

Melting Point

~270 °C (sublimes)[1]

209-212 °C (sublimes)
[2]

Adamantane and its
deuterated analog
sublime at
atmospheric pressure,
making a true melting
point determination
challenging. The
reported values are
for sublimation in a
sealed capillary. The
lower value for the
deuterated version
may be due to
differences in crystal

packing.

Boiling Point

Sublimes

Sublimes

Due to their high
symmetry and non-
polar nature, these
compounds transition
directly from a solid to
a gas phase under

standard conditions.

[1]

Vapor Pressure

0.881 mmHg @ 25 °C
(estimated)[3]

Not experimentally
determined, but

expected to be slightly

The vapor pressure is
relatively high for a

solid, contributing to

lower than its tendency to
sublime.
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adamantane due to its

higher mass.

Solubility in Water

6.033 mg/L @ 25 °C
(estimated)[3]

Expected to be similar
to or slightly lower

than adamantane.

Both compounds are
practically insoluble in
water due to their
nonpolar, hydrocarbon

structure.

Solubility in Organic

Soluble in nonpolar

organic solvents such

Soluble in nonpolar
organic solvents, with

solubility expected to

The lipophilic nature
of the adamantane

cage dominates its

Solvents as benzene, hexane, o N o
be very similar to solubility profile in
and chloroform.[1] ) )
adamantane. organic media.
The high logP value
Expected to be very o
) o reflects the significant
logP (o/w) 4.24 (estimated)[3] similar to ] o
lipophilicity of the
adamantane.

adamantane core.

Table 2: Physicochemical Properties of Amantadine and Amantadine-d15
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Property

Amantadine
(C10H17N)

Amantadine-d15
(C10H2D15N)

Comments

Molecular Weight

151.25 g/mol

166.34 g/mol [1]

The mass increases
due to the substitution
of 15 hydrogen atoms
with deuterium.

Melting Point

180-192 °C (as

hydrochloride salt:

~360 °C with

decomposition)[4]

234-236 °C (as
hydrochloride salt)[5]

The free base has a
defined melting range,
while the
hydrochloride salt
decomposes at a high
temperature. The
difference in the
melting point of the
deuterated salt could
be due to altered

crystal lattice energy.

Boiling Point

Sublimes

Sublimes

Similar to
adamantane,
amantadine also

sublimes.

Solubility in Water

Freely soluble (as

hydrochloride salt)[6]

Slightly soluble in
water (as
hydrochloride salt)[5]

The protonated amino
group in the
hydrochloride salt
imparts significant
water solubility. The
observed difference in
qualitative solubility
for the deuterated
analog may be
influenced by slight
changes in crystal
lattice energy or

hydration.
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] The solubility in
Soluble in ethanol and ] )
] organic solvents is
L : DMSO, sparingly . : :

Solubility in Organic ] Slightly soluble in influenced by the
soluble in chloroform )

Solvents ) methanol.[5] polarity of the solvent
(as hydrochloride

salt).[6]

and the salt form of

the compound.

Deuteration of C-H
bonds beta to an
amine nitrogen has
been shown to
) increase the basicity
Estimated to be )
) ) (increase pKa) by
) ] slightly higher than ]
pKa (Strongest Basic)  10.71 (predicted)[7] ) approximately 0.02
amantadine (~10.73 -

Ka units per
10.76). P P

deuterium.[8] This is
attributed to a lowered
zero-point energy of
the C-H bond adjacent
to the nitrogen.[9]

The introduction of the
polar amino group
significantly reduces
the lipophilicity
compared to

logP (o/w) 1.47 (predicted)[7] 1.91 (predicted)[1] ac.jamaf]tane. Th.e
slight difference in
predicted logP for the
deuterated version
may arise from the
computational models

used.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of
deuterated adamantane derivatives, as well as for the evaluation of their metabolic stability and
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biological activity.

Synthesis and Purification

Protocol 2.1.1: Synthesis of Amantadine-d15 Hydrochloride

This protocol is adapted from established methods for the synthesis of amantadine, with

considerations for deuterium incorporation.

Materials:

Adamantane-d16

Bromine

Formamide

Concentrated Sulfuric Acid

Potassium Hydroxide

Propylene Glycol

Hydrochloric Acid (concentrated and in a non-aqueous solvent like ether or isopropanol)

Dichloromethane

Ice

Procedure:

Bromination of Adamantane-d16: In a well-ventilated fume hood, dissolve Adamantane-d16
in a minimal amount of a suitable inert solvent (e.g., carbon tetrachloride, if necessary,
though direct bromination is often performed neat). Slowly add bromine, typically ina 1:1
molar ratio, while stirring. The reaction can be initiated by gentle heating or photochemical
irradiation. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-
MS) to confirm the formation of 1-Bromoadamantane-d15. Upon completion, carefully
guench any excess bromine with a solution of sodium thiosulfate. Extract the product with
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dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate. The
solvent is then removed under reduced pressure.

e Formation of N-(1-Adamantyl-d15)formamide: To formamide, add the crude 1-
Bromoadamantane-d15. Heat the mixture with stirring. Slowly add concentrated sulfuric acid
dropwise, maintaining the temperature. The reaction progress is monitored by Thin-Layer
Chromatography (TLC) or GC-MS. Once the starting material is consumed, the reaction
mixture is poured into ice water to precipitate the formamide product. The solid is collected
by filtration and washed with cold water.

e Hydrolysis to Amantadine-d15: The N-(1-adamantyl-d15)formamide is added to a solution of
potassium hydroxide in propylene glycol and water. The mixture is heated at reflux until the
hydrolysis is complete (monitored by TLC or GC-MS).

« |solation and Salt Formation: After cooling, the reaction mixture is extracted with a suitable
organic solvent like ether or dichloromethane. The organic extracts are combined, and a
solution of hydrochloric acid in a non-aqueous solvent is added to precipitate Amantadine-
d15 hydrochloride. The white precipitate is collected by filtration, washed with cold ether, and
dried under vacuum.

Purification: The final product can be purified by recrystallization from a suitable solvent
system, such as ethanol/ether.

Analytical Characterization

Protocol 2.2.1: NMR Spectroscopy for Structural Verification and Deuterium Incorporation

Objective: To confirm the chemical structure and determine the level of deuterium incorporation
in the synthesized deuterated adamantane derivative.

Instrumentation:
o High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:

e H NMR Spectroscopy:
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o Dissolve a small amount of the deuterated adamantane derivative in a suitable deuterated
solvent (e.g., CDCls, DMSO-ds).

o Acquire a standard *H NMR spectrum.

o The *H NMR spectrum should show a significant reduction in the intensity of signals
corresponding to the deuterated positions. Residual proton signals can be integrated to
guantify the percentage of deuterium incorporation.

e 2H (Deuterium) NMR Spectroscopy:
o Dissolve the sample in a non-deuterated solvent (e.g., CHCIs or DMSO).

o Acquire a 2H NMR spectrum. This will show signals for the deuterium atoms at chemical
shifts corresponding to the protonated positions.

o Deuterium NMR can be quantitative under appropriate experimental conditions and can be
used to confirm the locations and relative amounts of deuterium.[10]

e 13C NMR Spectroscopy:
o Acquire a proton-decoupled 13C NMR spectrum.

o The carbon signals adjacent to deuterium atoms will appear as multiplets due to C-D
coupling, and their chemical shifts may be slightly different from the non-deuterated analog
(isotope shift).

Protocol 2.2.2: Mass Spectrometry for Molecular Weight Confirmation

Objective: To confirm the molecular weight of the deuterated adamantane derivative.
Instrumentation:

e Mass spectrometer (e.g., GC-MS, LC-MS, or high-resolution mass spectrometer)
Procedure:

o Prepare a dilute solution of the sample in a suitable volatile solvent.
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e Introduce the sample into the mass spectrometer.
e Acquire the mass spectrum.

e The molecular ion peak (M+) should correspond to the calculated molecular weight of the
deuterated compound. For example, for Amantadine-d15, the expected molecular weight is
approximately 166.34 g/mol .[1]

» High-resolution mass spectrometry can be used to confirm the elemental composition.
Protocol 2.2.3: X-ray Crystallography for Structural Elucidation

Objective: To determine the three-dimensional crystal structure of the adamantane derivative.
Procedure:

o Crystal Growth: Grow single crystals of the adamantane derivative suitable for X-ray
diffraction. This can be achieved by slow evaporation of a saturated solution in an
appropriate solvent.

e Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using
an X-ray diffractometer.

 Structure Solution and Refinement: Process the diffraction data and solve the crystal
structure using appropriate software. The resulting model will provide precise information on
bond lengths, bond angles, and the overall molecular conformation in the solid state.

Metabolic Stability Assay

Protocol 2.3.1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To compare the metabolic stability of a deuterated adamantane derivative with its
non-deuterated counterpart.

Materials:

e Test compounds (deuterated and non-deuterated)
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Pooled human liver microsomes

NADPH regenerating system

Phosphate buffer (pH 7.4)

Acetonitrile with an internal standard (for quenching the reaction)

LC-MS/MS system

Procedure:

Incubation: Prepare a reaction mixture containing human liver microsomes in phosphate
buffer. Add the test compound (either deuterated or non-deuterated) to the mixture. Pre-
incubate at 37°C.

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating
system.

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the
reaction mixture and add it to a quenching solution (ice-cold acetonitrile with an internal
standard) to stop the reaction.

Sample Processing: Centrifuge the samples to precipitate proteins.

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining
amount of the parent compound at each time point.

Data Analysis: Plot the natural logarithm of the percentage of the parent compound
remaining versus time. The slope of the linear portion of the curve gives the elimination rate
constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k. Compare the ti/2 values
of the deuterated and non-deuterated compounds.

Signaling Pathways and Biological Interactions

Amantadine, a primary adamantane derivative, exerts its therapeutic effects in neurological

disorders through modulation of specific signaling pathways. Deuteration can potentially
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influence these interactions by altering the drug's metabolic profile and, consequently, its
effective concentration at the target site.

NMDA Receptor Antagonism

Amantadine is a nhon-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a
key player in glutamatergic neurotransmission.[11][12] Overactivation of NMDA receptors can
lead to excitotoxicity and neuronal cell death, a process implicated in neurodegenerative
diseases.[5] By blocking the NMDA receptor channel, amantadine reduces the influx of Ca?*
and mitigates excitotoxic damage.

Presynaptic Neuron j Postsynaptic Neuron
Binds

Glutamate NMDA Receptor OpensiChannel Caz* Influx Leadsiio Excitotoxicity
Blocks Channel

Amantadine / Deuterated Amantadine

Click to download full resolution via product page

Amantadine's antagonistic action on the NMDA receptor.

Dopamine Signaling Modulation

Amantadine's efficacy in Parkinson's disease is also attributed to its ability to modulate
dopamine signaling.[1][11] It is believed to enhance dopaminergic transmission by increasing
the release of dopamine from presynaptic terminals and inhibiting its reuptake.[1][12] This
leads to a higher concentration of dopamine in the synaptic cleft, which can help to alleviate the
motor symptoms of Parkinson's disease.
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Modulation of dopamine signaling by amantadine.
Impact of Deuteration on Signaling Pathways:

While deuteration is not expected to directly alter the binding affinity of adamantane derivatives
to their protein targets, it can have an indirect effect on signaling pathways through the kinetic
isotope effect. By slowing the rate of metabolism, deuteration can lead to a longer half-life and
increased exposure of the parent drug.[13] This sustained concentration at the target site could
potentially lead to a more prolonged or enhanced pharmacological effect on the NMDA receptor
and dopamine signaling pathways.

Conclusion

Deuteration of adamantane derivatives represents a promising strategy in drug development to
enhance their pharmacokinetic and metabolic profiles. This guide has provided a foundational
understanding of the physicochemical properties of deuterated adamantane, along with
detailed experimental protocols for their synthesis, analysis, and biological evaluation. The
visualization of the key signaling pathways affected by amantadine provides a framework for
understanding its mechanism of action and the potential impact of deuteration. For researchers
and drug development professionals, the strategic application of deuteration to adamantane-
based scaffolds offers a valuable tool for the design of more effective and safer therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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